molecular formula C10H9NO3 B2394683 2-(3-Formyl-6-methoxyphenoxy)acetonitrile CAS No. 222622-86-8

2-(3-Formyl-6-methoxyphenoxy)acetonitrile

Cat. No. B2394683
CAS RN: 222622-86-8
M. Wt: 191.186
InChI Key: VOUUVZNPIXFWBT-UHFFFAOYSA-N
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Description

2-(3-Formyl-6-methoxyphenoxy)acetonitrile (FMPA) is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. FMPA is a white crystalline solid with a molecular formula of C11H9NO4 and a molecular weight of 223.19 g/mol.

Mechanism of Action

The mechanism of action of 2-(3-Formyl-6-methoxyphenoxy)acetonitrile is not fully understood. However, it has been proposed that this compound exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. This compound has also been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, which may contribute to its antioxidant properties.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and does not exhibit any significant adverse effects on normal cells. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of 2-(3-Formyl-6-methoxyphenoxy)acetonitrile is its low toxicity profile, which makes it a promising candidate for cancer therapy. However, one limitation of this compound is its low solubility in water, which may limit its bioavailability.

Future Directions

Future research on 2-(3-Formyl-6-methoxyphenoxy)acetonitrile should focus on improving its solubility and bioavailability. Additionally, more studies should be conducted to elucidate the mechanism of action of this compound and its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Furthermore, the development of this compound derivatives with improved pharmacological properties may also be a promising direction for future research.
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer therapy and inflammatory diseases. Further research is needed to fully understand its mechanism of action and to develop more effective derivatives.

Synthesis Methods

2-(3-Formyl-6-methoxyphenoxy)acetonitrile can be synthesized through the reaction of 2-hydroxy-3-methoxybenzaldehyde with ethyl cyanoacetate in the presence of piperidine as a catalyst. The resulting intermediate product is then treated with hydrochloric acid to yield this compound as a final product.

Scientific Research Applications

2-(3-Formyl-6-methoxyphenoxy)acetonitrile has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.

properties

IUPAC Name

2-(5-formyl-2-methoxyphenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-9-3-2-8(7-12)6-10(9)14-5-4-11/h2-3,6-7H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUUVZNPIXFWBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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